C-Demethyl Clethodim

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C-Demethyl Clethodim is a yellow to brown solid and a metabolite of Clethodim, a selective herbicide. It is primarily used in agricultural settings to control a variety of broadleaf weeds and some grass crops . The compound is known for its high selectivity and effectiveness in weed control.

Mechanism of Action

Target of Action

C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .

Mode of Action

This compound is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

Result of Action

The result of this compound’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound

Biochemical Analysis

Biochemical Properties

C-Demethyl Clethodim interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit lipid , which is a key component of cell membranes and plays a crucial role in cell structure and function. The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations . It also influences cell function by affecting the enzymatic activity of catalase and ascorbate peroxidase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the observed effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the herbicide demonstrates phytotoxicity, inhibiting germination and root growth at all concentrations . Over time, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the rate of elimination of similar compounds can be faster in animals administered a single low dose compared to those given a single high dose . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl coenzyme A carboxylase , which is involved in fatty acid biosynthesis. The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-Demethyl Clethodim involves several steps, starting from Clethodim. The process typically includes the demethylation of Clethodim under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: C-Demethyl Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites that contribute to its herbicidal activity. These metabolites are crucial for its effectiveness in weed control .

Scientific Research Applications

C-Demethyl Clethodim has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in proteomics research and has been studied for its toxicogenetic, biochemical, and anatomical effects on plants . Additionally, it is used to study the metabolic profile and behavior of herbicides in various crops .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to C-Demethyl Clethodim include other cyclohexanedione oximes such as Clethodim, Sethoxydim, and Tralkoxydim .

Uniqueness: this compound is unique due to its high selectivity and effectiveness in controlling a wide range of weeds. Its specific mechanism of action and the ability to target specific molecular pathways make it a valuable tool in agricultural weed management .

Biological Activity

C-Demethyl Clethodim, a derivative of the herbicide Clethodim, exhibits significant biological activity primarily through its role as an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). This compound is utilized in agricultural practices to control grass weeds in various crops. Understanding its biological activity is crucial for assessing its efficacy and safety in both agricultural and ecological contexts.

Target Enzyme:

this compound specifically targets acetyl-CoA carboxylase , an enzyme integral to fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts lipid synthesis, ultimately leading to phytotoxic effects such as stunted growth and reduced germination rates in susceptible plant species.

Mode of Action:

The herbicidal activity is characterized by the selective inhibition of ACCase, which is vital for the formation of cell membranes. This inhibition results in the cessation of new cell growth and promotes gradual plant death .

Pharmacokinetics

This compound undergoes a series of metabolic transformations after application. The pharmacokinetic profile includes:

- Absorption: Rapid absorption into plant tissues.

- Metabolism: Conversion into various metabolites, including clethodim sulfoxide and hydroxylated forms.

- Excretion: The compound and its metabolites are eventually excreted from the plant system.

This compound interacts with multiple biomolecules, affecting cellular processes. It has been shown to induce oxidative stress in cells, leading to cytotoxic effects. In laboratory studies, it has demonstrated significant inhibition of cellular proliferation in liver cell lines at varying concentrations:

- IC50 Values:

- B129 mouse liver cells: 220 µg/ml

- THLE-2 human liver cells: 617 µg/ml

These findings indicate a higher sensitivity of mouse liver cells compared to human liver cells when exposed to this compound .

Cellular Effects

The compound exhibits notable phytotoxicity , which manifests as:

- Inhibition of seed germination.

- Reduction in root growth.

- Dose-dependent decrease in cell viability in cultured liver cells.

In laboratory settings, concentrations above 800 µg/ml significantly compromised cell shape and viability .

Case Studies and Research Findings

-

Study on Cytotoxic Effects:

A study evaluated the cytotoxic effects of clethodim on different liver cell lines. The results indicated that high doses led to substantial reductions in cell number and viability, particularly in mouse liver cells compared to human cells . -

Resistance Mechanisms:

Research has identified mutations in ACCase that confer resistance to clethodim among certain weed populations. These mutations highlight the evolutionary adaptations that can occur in response to herbicide application, emphasizing the need for integrated weed management strategies . -

Toxicological Evaluations:

Toxicological assessments have shown that repeated exposure to clethodim primarily affects the liver across various animal models. Observed effects include increased liver weights and hepatic hypertrophy, suggesting potential implications for long-term exposure risks .

Properties

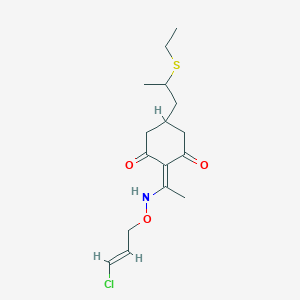

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.